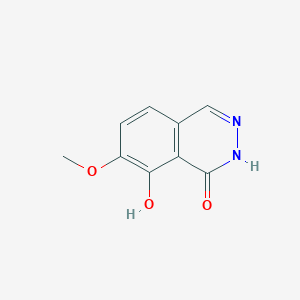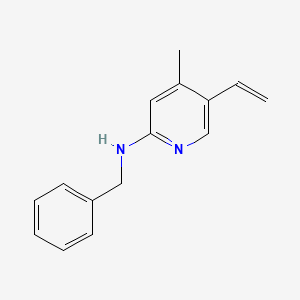
5-Bromo-4-(bromomethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(bromomethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 5 and 4-(bromomethyl) makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the bromination of 4-(methyl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Reduction: Formation of 4-methylpyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-(bromomethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and nucleic acid analogs.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(bromomethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins or with nucleotides in DNA, leading to inhibition of enzyme activity or disruption of DNA replication . This makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
4-(Bromomethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and reactivity.
5-Bromo-2-(bromomethyl)pyrimidine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
5-Bromo-4-(bromomethyl)pyrimidine is unique due to the presence of both bromine atoms and the bromomethyl group, which provides versatility in chemical reactions. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C5H4Br2N2 |
|---|---|
Peso molecular |
251.91 g/mol |
Nombre IUPAC |
5-bromo-4-(bromomethyl)pyrimidine |
InChI |
InChI=1S/C5H4Br2N2/c6-1-5-4(7)2-8-3-9-5/h2-3H,1H2 |
Clave InChI |
URHOTCNLLREIPG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)



![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)

![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)



